4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
4-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is an organic compound characterized by its unique structural configuration. This compound features a tetrahydroquinoline core, a sulfonyl group, and a benzamide moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: : This step might involve the cyclization of suitable precursors under acidic or basic conditions.
Sulfonylation: : Introduction of the sulfonyl group usually involves sulfonyl chloride and an appropriate base.
Attachment of Benzamide Moiety: : The final step involves coupling with the benzamide moiety, potentially through amidation reactions using coupling agents.
Industrial Production Methods
In an industrial setting, the production scales up through optimization of reaction parameters such as temperature, solvent choice, and reaction times to ensure high yield and purity. This might involve continuous flow reactions and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo several types of reactions:
Oxidation: : The compound may be oxidized using oxidizing agents like potassium permanganate.
Reduction: : Reduction can occur through hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromate under acidic conditions.
Reduction: : Hydrogen gas with a catalyst like palladium on carbon, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: : Forms corresponding quinoline derivatives with higher oxidation states.
Reduction: : Produces fully reduced aliphatic compounds.
Substitution: : Forms derivatives with functional groups replacing hydrogen atoms at reactive sites.
Scientific Research Applications
4-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of applications:
Chemistry: : Used as a building block in organic synthesis to create complex molecules.
Biology: : Acts as a ligand in receptor studies or as a probe to study enzyme interactions.
Medicine: : Potential application as a pharmaceutical intermediate or active pharmaceutical ingredient in drug development.
Industry: : Used in the production of materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The effects of this compound are dependent on its interactions at the molecular level:
Molecular Targets: : May include enzymes, receptors, or nucleic acids.
Pathways Involved: : Could interact with signaling pathways, metabolic pathways, or be involved in regulatory mechanisms at the cellular level.
Comparison with Similar Compounds
4-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can be compared to other sulfonyl-tetrahydroquinoline derivatives and benzamide derivatives. Similar compounds include:
N-Benzyl-N-(4-methylphenyl)acetamide: : Shares the benzamide moiety but differs in sulfonyl substitution.
4-Methyl-N-(1-phenylethyl)benzamide: : Similar benzamide core but lacks the tetrahydroquinoline structure.
1-(Propane-1-sulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine: : Similar tetrahydro structure with a different heterocyclic core.
Properties
IUPAC Name |
4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-13-26(24,25)22-12-4-5-16-10-11-18(14-19(16)22)21-20(23)17-8-6-15(2)7-9-17/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCMXQMLGRKBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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